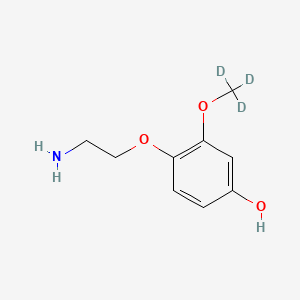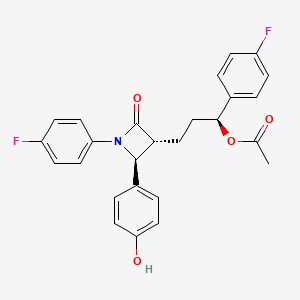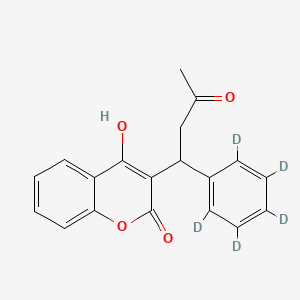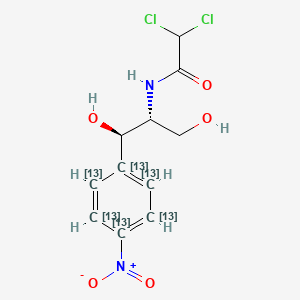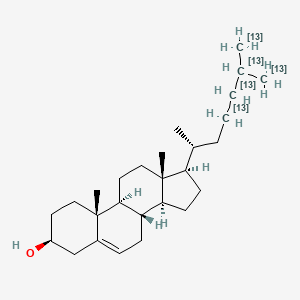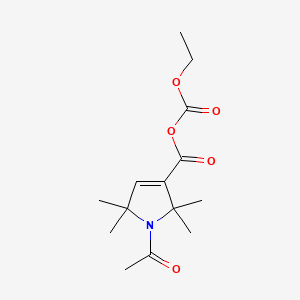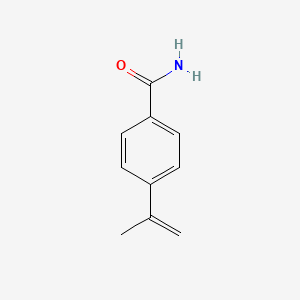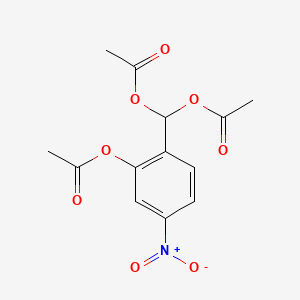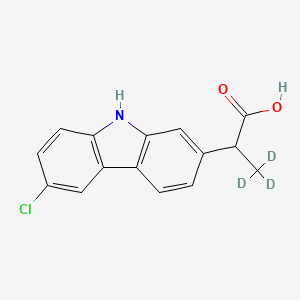
rac Carprofen-d3
Vue d'ensemble
Description
Applications De Recherche Scientifique
rac Carprofen-d3 has a wide range of scientific research applications, including:
Mécanisme D'action
Mode of Action
The mechanism of action of rac Carprofen-d3 is believed to be associated with the inhibition of cyclooxygenase activity . By inhibiting these enzymes, Carprofen reduces the production of prostaglandins, which are key mediators of inflammation and pain . Inhibition of COX-1 is thought to be associated with gastrointestinal and renal toxicity, while inhibition of COX-2 provides anti-inflammatory activity .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting the cyclooxygenase enzymes, Carprofen prevents the conversion of arachidonic acid to prostaglandin H2, an important precursor of several other prostaglandins and thromboxanes, which are involved in inflammation and other physiological functions .
Pharmacokinetics
The pharmacokinetics of Carprofen have been studied in animals. For instance, in mice, a single subcutaneous injection of 20 mg/kg Carprofen resulted in maximum plasma concentrations of 133.4 ± 11.3 μg/ml after 1 hour and an elimination half-life of 8.52 hours . Oral self-administration of Carprofen (25 mg/kg/24 h) resulted in a steady state within 24 hours over 5 days after treatment start with plasma levels of around 60 μg/ml .
Result of Action
The primary result of Carprofen’s action is the reduction of inflammation and pain. This is achieved through the inhibition of prostaglandin synthesis, which in turn reduces the inflammatory response . Carprofen is non-narcotic and has characteristic analgesic and antipyretic activity approximately equipotent to indomethacin in animal models .
Analyse Biochimique
Biochemical Properties
“rac Carprofen-d3” works by inhibiting the production of prostaglandins, which are responsible for causing inflammation and pain . Prostaglandins are biomolecules that interact with “this compound” in biochemical reactions .
Cellular Effects
In vitro studies have shown that “this compound” has effects on various types of cells. For instance, it has been found to decrease the formation of neutrophil extracellular traps (NETs) and downregulate the gene expression of related proteins as well as pro-inflammatory genes .
Molecular Mechanism
The molecular mechanism of “this compound” involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It works by inhibiting the production of prostaglandins, which are responsible for causing inflammation and pain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of “this compound” have been observed over time. For instance, a study found that oral self-administration of carprofen resulted in a steady state within 24 hours over 5 days after treatment start with plasma levels of around 60 µg/ml .
Dosage Effects in Animal Models
In animal models, the effects of “this compound” vary with different dosages. For instance, a study found that simulations pointed to 4 mg/kg every 24 hours as the best dosage regimen to achieve similar therapeutic levels to those observed in other animal species .
Metabolic Pathways
“this compound” is involved in the metabolic pathways that inhibit the production of prostaglandins . Prostaglandins are biomolecules that interact with “this compound” in these metabolic pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of rac Carprofen-d3 involves chemical synthesis techniques. The specific synthesis route includes the use of chemical reagents and solvents, typically performed in specialized laboratories
Industrial Production Methods: Industrial production of this compound follows stringent regulatory guidelines to ensure the quality and purity of the compound . The production process involves large-scale synthesis, purification, and characterization to meet the standards required for analytical method development, method validation, and quality control applications .
Analyse Des Réactions Chimiques
Types of Reactions: rac Carprofen-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carprofen derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of carprofen with reduced functional groups.
Comparaison Avec Des Composés Similaires
rac Carprofen-d3 is unique due to the presence of deuterium atoms, which distinguish it from other similar compounds. Some similar compounds include:
Carprofen: The non-deuterated analog of this compound, widely used as an NSAID in veterinary medicine.
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: A propionic acid derivative NSAID with similar therapeutic effects.
The uniqueness of this compound lies in its deuterium labeling, which enhances its stability and makes it suitable for specific analytical and research applications .
Propriétés
IUPAC Name |
2-(6-chloro-9H-carbazol-2-yl)-3,3,3-trideuteriopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c1-8(15(18)19)9-2-4-11-12-7-10(16)3-5-13(12)17-14(11)6-9/h2-8,17H,1H3,(H,18,19)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXBGTOOZJQSKH-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661858 | |
| Record name | 2-(6-Chloro-9H-carbazol-2-yl)(3,3,3-~2~H_3_)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173019-42-5 | |
| Record name | 2-(6-Chloro-9H-carbazol-2-yl)(3,3,3-~2~H_3_)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173019-42-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4](/img/structure/B562938.png)
